3-(Trifluoromethyl)phenylhydrazine (CAS 368-78-5) is a fluorinated aromatic hydrazine utilized primarily as a building block for synthesizing trifluoromethyl-substituted heterocycles, including indoles, pyrazoles, and indazoles [1]. In procurement and material selection, this specific meta-substituted precursor is prioritized when target architectures require the strong electron-withdrawing properties and steric bulk of a -CF3 group to modulate metabolic stability and lipophilicity in the final active pharmaceutical ingredient (API) or agrochemical.
Substituting 3-(Trifluoromethyl)phenylhydrazine with its isomers or unfluorinated analogs fundamentally alters downstream synthetic outcomes and product profiles [1]. Using unsubstituted phenylhydrazine fails to impart the critical lipophilicity shift and cytochrome P450 resistance required for modern drug scaffolds. Furthermore, substituting with the closely related 4-(trifluoromethyl)phenylhydrazine completely changes the regiochemistry of cyclization reactions; the para-isomer exclusively yields 5-substituted indoles, whereas the meta-isomer is strictly required to access 4- or 6-trifluoromethylindole architectures, making it non-interchangeable for specific target molecules.
When subjected to Fischer indole synthesis, the meta-substitution of 3-(trifluoromethyl)phenylhydrazine dictates a divergent cyclization pathway compared to its para-isomer[1]. The target compound yields a mixture of 6-trifluoromethylindole and 4-trifluoromethylindole (typically in a 3:1 to 4:1 ratio depending on the acid catalyst), whereas 4-(trifluoromethyl)phenylhydrazine yields a single 5-trifluoromethylindole isomer. This necessitates specific downstream chromatographic or crystallization steps when utilizing the 3-CF3 precursor.
| Evidence Dimension | Regioisomer distribution in indole cyclization |
| Target Compound Data | Forms a ~3:1 to 4:1 mixture of 6-CF3 and 4-CF3 indoles |
| Comparator Or Baseline | 4-(Trifluoromethyl)phenylhydrazine (forms 100% 5-CF3 indole) |
| Quantified Difference | Requires downstream separation of regioisomers, unlike the 100% regioselective para-analog |
| Conditions | Acid-catalyzed Fischer indole cyclization with unsymmetrical ketones |
Buyers and process chemists must account for separation costs and yield adjustments when procuring this precursor to synthesize 6-CF3 indole targets.
The incorporation of the 3-(trifluoromethyl)phenyl moiety via this hydrazine precursor significantly alters the physicochemical properties of the resulting heterocycles [1]. Compared to derivatives synthesized from unsubstituted phenylhydrazine, the addition of the meta-CF3 group increases the octanol-water partition coefficient (logP) by approximately 0.88 to 1.0 units. This quantitative shift is critical for enhancing passive membrane permeability in oral drug formulations.
| Evidence Dimension | Octanol-water partition coefficient (logP) shift |
| Target Compound Data | +0.88 to +1.0 logP unit increase in derivative scaffolds |
| Comparator Or Baseline | Unsubstituted phenylhydrazine (baseline logP) |
| Quantified Difference | ~0.9 unit increase in lipophilicity per CF3 group |
| Conditions | Standard octanol/water partition coefficient measurement of derivative pyrazoles |
Procuring this specific fluorinated building block is essential for hitting strict lipophilicity and membrane permeability targets in early-stage drug discovery.
The physical form of 3-(trifluoromethyl)phenylhydrazine significantly impacts its industrial usability [1]. The free base form (CAS 368-78-5) is a liquid that is highly susceptible to air oxidation, often darkening rapidly upon exposure. In contrast, its hydrochloride salt (CAS 3107-33-3) is a stable, crystalline solid. Industrial procurement often favors the salt form to extend shelf-life from weeks to over 12 months under ambient conditions, ensuring lot-to-lot reproducibility in large-scale syntheses.
| Evidence Dimension | Shelf-life and physical stability |
| Target Compound Data | Free base (CAS 368-78-5): Oxidation-prone liquid |
| Comparator Or Baseline | Hydrochloride salt (CAS 3107-33-3): Stable crystalline solid |
| Quantified Difference | Salt form extends viable shelf-life from weeks to >12 months |
| Conditions | Ambient atmospheric storage and industrial handling |
Buyers must carefully select between the free base and the hydrochloride salt to balance immediate reactivity needs against long-term storage and handling stability.
Directly following from its regiochemical behavior in Fischer indole cyclizations, 3-(trifluoromethyl)phenylhydrazine is the mandatory precursor for accessing 6-CF3 indoles [1]. Process chemists utilize strong acid catalysis (e.g., polyphosphoric acid) to maximize the yield of the 6-isomer over the 4-isomer, making it critical for specific CNS and oncology drug targets.
Leveraging the +0.88 logP enhancement, this compound is heavily procured for condensation with 1,3-dicarbonyls to form 1-(3-(trifluoromethyl)phenyl)pyrazoles [1]. This specific structural motif is widely used in modern kinase inhibitors and anti-inflammatory agents to improve metabolic resistance against cytochrome P450 degradation.
In the agrochemical sector, the stability and lipophilicity imparted by the meta-CF3 group make this hydrazine an ideal building block for novel pesticides and fungicides [1]. The specific substitution pattern ensures optimal penetration of insect or plant cuticles compared to unfluorinated baselines.
Irritant